HU 433

Descripción

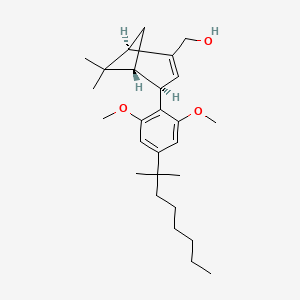

Structure

3D Structure

Propiedades

Número CAS |

1220887-84-2 |

|---|---|

Fórmula molecular |

C27H42O3 |

Peso molecular |

414.6 g/mol |

Nombre IUPAC |

[(1R,4R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol |

InChI |

InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3/t20-,21+,22-/m1/s1 |

Clave InChI |

CFMRIVODIXTERW-BHIFYINESA-N |

SMILES isomérico |

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)[C@@H]2C=C([C@@H]3C[C@H]2C3(C)C)CO)OC |

SMILES canónico |

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC |

Sinónimos |

icyclo(3.1.1)hept-2-ene-2-methanol, 4-(4-(1,1-dimethylheptyl)-2,6-dimethoxyphenyl)-6,6-dimethyl-, (1R,4S,5R)- HU 308 HU 433 HU-308 HU308 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of HU-433

For Researchers, Scientists, and Drug Development Professionals

Abstract

HU-433, the (-)-enantiomer of the synthetic cannabinoid HU-308, is a potent and selective agonist of the Cannabinoid Receptor 2 (CB2). Emerging research has highlighted its significant therapeutic potential, particularly in bone remodeling and inflammatory processes. This technical guide provides a comprehensive overview of the mechanism of action of HU-433, detailing its receptor binding, functional activity, and downstream signaling pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding. A paradoxical feature of HU-433 is its high in vitro and in vivo potency despite a lower binding affinity for the CB2 receptor compared to its (+)-enantiomer, HU-308, suggesting a unique mode of receptor interaction and activation.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The CB2 receptor, primarily expressed in immune cells and tissues, has garnered significant attention as a therapeutic target due to its non-psychotropic nature. Activation of the CB2 receptor is associated with anti-inflammatory, immunomodulatory, and anti-osteoporotic effects.[1] HU-433 has been identified as a highly selective CB2 receptor agonist, demonstrating remarkable potency in cellular and animal models.[2] This guide will delve into the intricate molecular mechanisms that underpin the pharmacological effects of HU-433.

Receptor Binding and Functional Activity

HU-433 exhibits a distinct pharmacological profile characterized by a lower binding affinity but higher potency compared to its enantiomer, HU-308. This suggests that the binding affinity, as determined by radioligand displacement assays, may not be the sole determinant of its biological activity.

Quantitative Data

| Parameter | HU-433 | HU-308 | Reference Compound (CP55,940) | Reference |

| CB2 Binding Affinity (Ki, nM) | 296 (242-362) | 11.5 (9.47-14.0) | - | [2] |

| CB1 Binding Affinity (Ki, nM) | >10,000 | >10,000 | - | [2] |

| [³⁵S]GTPγS Binding (EC₅₀, nM) | 130 (12.2-1,386) | 6.4 (1.8-23.3) | 3.0 (0.24-37.6) | [2] |

| [³⁵S]GTPγS Binding (Emax, %) | 15.6 (8.6-22.5) | 27.7 (22.0-33.5) | 36.8 (24.2-49.3) | [2] |

| Osteoblast Proliferation (Peak Effect) | 10⁻¹² M | 10⁻⁹ M | - | [2] |

| Inhibition of Nitric Oxide Release (IC₅₀, µM) | 3.35 (vs. LPS), 3.58 (vs. IFNγ) | 3.68 (vs. LPS), 5.51 (vs. IFNγ) | - | [3] |

Experimental Protocols

2.2.1. CB2 Receptor Binding Assay ([³H]CP55,940 Displacement)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the CB2 receptor.

-

Materials:

-

Membranes from CHO cells stably expressing human CB2 receptors.

-

[³H]CP55,940 (radioligand).

-

Binding buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 5 mg/ml BSA, pH 7.4).

-

Test compound (HU-433) at various concentrations.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the CB2 receptor membranes with [³H]CP55,940 and varying concentrations of HU-433 in the binding buffer.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.[4][5]

-

2.2.2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB2 receptor upon agonist binding.

-

Materials:

-

Membranes from CHO cells expressing human CB2 receptors.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

Assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

-

GDP.

-

Test compound (HU-433) at various concentrations.

-

-

Procedure:

-

Pre-incubate the cell membranes with the test compound for 15 minutes at 30°C in the assay buffer containing GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Determine the EC₅₀ and Emax values from the concentration-response curves.[6][7][8]

-

Signaling Pathways

The biological effects of HU-433 are mediated through a canonical G-protein coupled receptor (GPCR) signaling cascade, primarily involving Gi/o proteins. This activation leads to the modulation of downstream effector enzymes and signaling molecules.

Gi-Protein and MEK/Erk1/2 Pathway in Osteoblasts

In osteoblasts, HU-433 stimulates proliferation through a signaling pathway that is dependent on both Gi-protein activation and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the MEK/Erk1/2 branch.

-

Experimental Evidence:

Anti-inflammatory Signaling in Microglia

In immune cells such as microglia, HU-433 exerts anti-inflammatory effects by modulating signaling pathways activated by pro-inflammatory stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFNγ). This involves the suppression of key inflammatory mediators and signaling kinases.

-

Experimental Evidence:

Experimental Workflows

Osteoblast Proliferation Assay

This workflow outlines the steps to assess the effect of HU-433 on the proliferation of primary osteoblasts.

-

Cell Culture:

-

Isolate primary osteoblasts from neonatal mouse calvaria.

-

Culture the cells in a suitable medium (e.g., α-MEM with 10% FBS) until they reach 70-80% confluency.

-

-

Treatment:

-

Starve the cells in a low-serum medium for 24 hours.

-

Treat the cells with various concentrations of HU-433 (e.g., 10⁻¹⁵ M to 10⁻⁷ M) for 48 hours.

-

-

Proliferation Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control.[9]

-

-

Proliferation Assessment ([³H]Thymidine Incorporation):

-

Add [³H]thymidine to the culture medium for the last 4 hours of incubation.

-

Lyse the cells and precipitate the DNA.

-

Measure the incorporated radioactivity using a scintillation counter.[10]

-

Microglia Anti-inflammatory Assay

This workflow describes the procedure to evaluate the anti-inflammatory effects of HU-433 on microglia.

-

Cell Culture:

-

Culture a microglial cell line (e.g., BV-2) or primary microglia in a suitable medium.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of HU-433 for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., LPS at 100 ng/mL) for 24 hours.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm.[11]

-

-

TNF-α (ELISA):

-

Collect the cell culture supernatant.

-

Perform an enzyme-linked immunosorbent assay (ELISA) using a specific antibody for TNF-α.

-

-

-

Analysis of MAPK Phosphorylation (Western Blot):

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2, JNK, and p38.

-

Use corresponding total protein antibodies for normalization.

-

Detect the signals using a chemiluminescence-based method.[12]

-

Discussion and Future Directions

The mechanism of action of HU-433 is a compelling area of research, particularly the discordance between its binding affinity and biological potency. Molecular modeling studies suggest that HU-433 and HU-308 may adopt different binding conformations within the CB2 receptor, potentially leading to differential activation of downstream signaling pathways.[2] This phenomenon, known as functional selectivity or biased agonism, warrants further investigation.

Future research should focus on:

-

Elucidating the precise binding mode of HU-433 within the CB2 receptor using techniques such as cryo-electron microscopy.

-

Investigating the potential for biased signaling of HU-433 towards specific G-protein subtypes or β-arrestin pathways.

-

Expanding the in vivo characterization of HU-433 in various models of inflammatory and bone-related diseases.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to assess its drug-like properties.

Conclusion

HU-433 is a highly potent and selective CB2 receptor agonist with a complex and intriguing mechanism of action. Its ability to potently stimulate osteoblast proliferation and exert significant anti-inflammatory effects underscores its therapeutic potential. The detailed understanding of its molecular interactions and signaling pathways, as outlined in this guide, is crucial for the rational design and development of novel CB2-targeted therapeutics. The provided data, protocols, and diagrams serve as a valuable resource for researchers dedicated to advancing the field of cannabinoid pharmacology.

References

- 1. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. air.unimi.it [air.unimi.it]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 9. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

HU 433: A Technical Guide to a Potent and Selective CB2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of HU 433, a novel and highly potent selective cannabinoid receptor 2 (CB2) agonist. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in cannabinoid research and the development of therapeutics targeting the endocannabinoid system.

Introduction and Discovery

This compound is the dextrorotatory enantiomer of the well-established CB2 agonist, HU 308.[1][2] Its discovery, spearheaded by researchers at the Hebrew University of Jerusalem, was a result of serendipitous observations where a new batch of HU 308 exhibited unexpectedly high potency in stimulating osteoblast proliferation.[2] This led to the hypothesis that the enantiomer, present in the mixture, was responsible for the enhanced activity. Subsequent synthesis and characterization confirmed that this compound is a potent and selective CB2 agonist, displaying a unique pharmacological profile compared to its levorotatory counterpart, HU 308.[1][2]

A key finding is the inverse relationship between this compound's binding affinity and its biological potency.[1][2][3] While exhibiting significantly lower binding affinity for the CB2 receptor than HU 308, this compound is three to four orders of magnitude more potent in cellular and in vivo models of bone remodeling and inflammation.[1][2][4][5] This suggests that this compound may have a distinct binding orientation within the CB2 receptor, leading to a more efficacious signaling cascade.[1][2]

Synthesis of this compound

The synthesis of this compound is achieved through a stereoselective route starting from (1R)-(−)-myrtenol.[2][6] This is in contrast to the synthesis of HU 308, which commences with (+)-α-pinene.[2][6] The general synthetic scheme involves the preparation of 4-hydroxymyrtenyl pivalate (B1233124) followed by its condensation with 5-(1,1-dimethylheptyl)resorcinol.[2][6] More recent advancements in the synthetic methodology have also been outlined in patent literature, aiming for improved preparation processes.[7][8]

Experimental Protocol: Synthesis of this compound

The following protocol is a summary of the published synthesis method.[2][6]

Step 1: Preparation of Myrtenyl Pivalate

-

Pivaloyl chloride is slowly added to a solution of (1R)-(−)-myrtenol in dry pyridine, with cooling in an ice bath.

-

The reaction mixture is stirred at room temperature overnight.

-

The mixture is then poured into ice water and extracted with ether.

-

The organic layer is washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

The organic phase is dried over anhydrous MgSO4, filtered, and the solvent is evaporated under reduced pressure to yield myrtenyl pivalate.

Step 2: Preparation of 4-Oxomyrtenyl Pivalate

-

Chromium trioxide (CrO3) is dissolved in acetonitrile (B52724) (CH3CN) and stirred at 0°C.

-

tert-Butyl hydroperoxide (t-BuOOH) is added, followed by myrtenyl pivalate.

-

The reaction is stirred at room temperature for 24 hours.

-

The mixture is diluted with water and extracted with ether.

-

The combined organic layers are washed with saturated NaHCO3 solution and brine, dried over MgSO4, and concentrated.

-

The crude product is purified by silica (B1680970) gel chromatography to give 4-oxomyrtenyl pivalate.

Step 3: Preparation of 4-Hydroxymyrtenyl Pivalate

-

Sodium borohydride (B1222165) (NaBH4) is added to a solution of 4-oxomyrtenyl pivalate in methanol (B129727) at 0°C.

-

The reaction is stirred for 30 minutes.

-

The solvent is evaporated, and the residue is dissolved in ether.

-

The ether solution is washed with water and brine, dried over MgSO4, and concentrated to yield 4-hydroxymyrtenyl pivalate as a colorless oil.

Step 4: Condensation with 5-(1,1-dimethylheptyl)resorcinol

-

A solution of 4-hydroxymyrtenyl pivalate, 5-(1,1-dimethylheptyl)resorcinol, and p-toluenesulfonic acid (pTSA) in dry dichloromethane (B109758) is stirred at room temperature for 1 hour.

-

The reaction is quenched with a saturated NaHCO3 solution.

-

The organic layer is separated, washed with brine, dried over MgSO4, and concentrated.

-

The crude product is purified by chromatography to yield the final compound, this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound starting from (1R)-(−)-myrtenol.

Pharmacological Data

This compound is a selective agonist for the CB2 receptor and does not exhibit binding to the CB1 receptor.[1][2] Its pharmacological profile is characterized by high potency in functional assays, despite a lower binding affinity compared to its enantiomer, HU 308.

Quantitative Data Summary

| Parameter | This compound | HU 308 | Reference |

| Receptor Binding | |||

| CB2 Binding Affinity (Ki) | Substantially lower than HU 308 | Higher than this compound | [1][2] |

| CB1 Binding | No binding | No binding | [1][2] |

| In Vitro Potency | |||

| Osteoblast Proliferation (Peak Effect) | 10-12 M | 10-9 M | [2][6] |

| In Vivo Efficacy | |||

| Ovariectomy-Induced Bone Loss Rescue | 20 µg/kg (complete reversal) | 20 mg/kg ( <50% reversal) | [9] |

| Xylene-Induced Ear Swelling Inhibition | ~50% inhibition at 20 µg/kg | ~50% inhibition at 50 mg/kg | [9] |

| Physical Properties | |||

| Optical Rotation ([α]D) | +124° | -120° | [2][6] |

Signaling Pathways

The biological effects of this compound are mediated through the activation of the CB2 receptor, a G-protein coupled receptor (GPCR). The mitogenic signaling of this compound in osteoblasts has been shown to involve a Gi-protein-dependent pathway.[6]

Experimental Protocol: Investigation of Signaling Pathways

Cell Culture:

-

Primary osteoblasts are isolated from newborn mouse calvaria.

-

Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Proliferation Assay:

-

Osteoblasts are seeded in multi-well plates.

-

Cells are treated with varying concentrations of this compound, HU 308, or vehicle control.

-

To investigate the signaling pathway, cells are pre-treated with specific inhibitors such as the CB2 antagonist SR144528, the Gi-protein inhibitor pertussis toxin (PTX), or the MEK/Erk1,2 inhibitor PD98059 prior to the addition of this compound.[6]

-

Cell proliferation is assessed by counting cell numbers or measuring DNA synthesis (e.g., BrdU incorporation) after a defined incubation period.

Gene Expression Analysis:

-

Osteoblasts are treated with this compound or vehicle.

-

RNA is extracted from the cells at various time points.

-

The expression levels of downstream signaling molecules, such as Mitogen-activated protein kinase-activated protein kinase 2 (Mapkapk2), are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[6]

Signaling Pathway Diagram

Caption: this compound-mediated signaling pathway in osteoblasts.

Therapeutic Potential

The high potency and selectivity of this compound for the CB2 receptor, coupled with its demonstrated efficacy in preclinical models, suggest significant therapeutic potential in a variety of pathological conditions.[4][9]

-

Osteoporosis: By promoting osteoblast proliferation and inhibiting osteoclast differentiation, this compound has shown promise in reversing ovariectomy-induced bone loss, indicating its potential as a treatment for osteoporosis.[1][2][9]

-

Inflammation: The potent anti-inflammatory effects of this compound, observed in models of acute inflammation, suggest its utility in treating inflammatory disorders.[1][2][9]

-

Neuroinflammation: Studies have also explored the effects of this compound in the context of neuroinflammation, where it has been shown to reduce retinal damage and inhibit hyperactive microglia.[10]

The unique pharmacological profile of this compound, particularly the disconnect between binding affinity and functional potency, makes it a valuable tool for further elucidating the complexities of CB2 receptor signaling.[1][2] Its development as a potential therapeutic agent warrants further investigation.

References

- 1. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. scite.ai [scite.ai]

- 4. [PDF] CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency | Semantic Scholar [semanticscholar.org]

- 5. cris.ariel.ac.il [cris.ariel.ac.il]

- 6. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]

- 8. Methods, processes, and compositions for improved preparation of HU308 and HU433 - Patent US-12129227-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

HU-433: A Potent and Selective CB2 Agonist – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HU-433 is a synthetic, potent, and selective agonist for the Cannabinoid Receptor 2 (CB2). As the enantiomer of the well-characterized CB2 agonist HU-308, HU-433 presents a fascinating case study in cannabinoid pharmacology.[1][2] It exhibits a unique and paradoxical pharmacological profile: despite demonstrating a lower binding affinity for the CB2 receptor compared to HU-308, it shows significantly higher potency in various biological assays.[1][2][3] This in-depth technical guide provides a comprehensive overview of HU-433, including its chemical properties, pharmacological data, detailed experimental protocols, and known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of selective CB2 agonists.

Introduction

The endocannabinoid system, and specifically the CB2 receptor, has emerged as a promising target for therapeutic intervention in a range of pathologies, including inflammatory disorders, neurodegenerative diseases, and osteoporosis.[2][4] Unlike the CB1 receptor, which is primarily associated with the psychoactive effects of cannabinoids, the CB2 receptor is predominantly expressed in the periphery, particularly in immune cells, and is not associated with psychotropic effects.[5] This makes selective CB2 agonists attractive candidates for drug development.

HU-433, the (3S, 4R, 6R) enantiomer of HU-308, is a testament to the stereochemical nuances of receptor-ligand interactions.[1] While sharing the same chemical formula as HU-308, its distinct three-dimensional arrangement results in a markedly different pharmacological profile. This guide will delve into the specifics of HU-433, offering a detailed examination of its characteristics and the methodologies used to elucidate them.

Chemical Properties and Synthesis

-

Chemical Name: (3S, 4R, 6R)-2-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl]methanol

-

Molecular Formula: C₂₉H₄₄O₃

-

Molecular Weight: 440.66 g/mol

-

Chirality: Enantiomer of HU-308 with a 3S, 4R, 6R configuration.

-

Synthesis: HU-433 is synthesized from (1R)-(−)-myrtenol, in contrast to HU-308 which is synthesized from (+)-α-pinene via (1S)-(+)-myrtenol.[1] A detailed synthetic scheme can be found in the work by Smoum et al. (2015).

Pharmacological Data

The pharmacological data for HU-433 reveals its high selectivity for the CB2 receptor and its remarkable potency in functional assays, which stands in contrast to its binding affinity.

| Parameter | HU-433 | HU-308 | Notes | Reference |

| CB1 Binding Affinity (Ki) | > 10,000 nM | > 10,000 nM | Demonstrates high selectivity for CB2 over CB1. | [1] |

| CB2 Binding Affinity (Ki) | Substantially lower than HU-308 | Higher than HU-433 | The affinity of HU-433 for the human CB2 receptor is reported to be 25.7-fold less than that of HU-308. | [1] |

| [³⁵S]GTPγS Binding Assay | Less potent and efficacious than HU-308 | More potent and efficacious than HU-433 | The mean EC50 and Emax values were not significantly different between the two enantiomers. | [1] |

| Osteoblast Proliferation | Peak effect at 10⁻¹² M | Peak effect at 10⁻⁹ M | HU-433 is 1,000- to 10,000-fold more potent than HU-308. | [1] |

| Anti-inflammatory Activity | 2,500-fold more potent than HU-308 | - | A single dose of 20 µg/kg HU-433 showed similar inhibition of xylene-induced ear swelling as a 50 mg/kg dose of HU-308. | [2] |

| β-arrestin2 Recruitment (EC50) | 2.4 µM | 530.4 nM | HU-308 shows stronger recruitment of β-arrestin2. | [1] |

| mini-Gαi Recruitment (EC50) | Not determined | 14.9 µM | HU-308 shows stronger recruitment of mini-Gαi. | [1] |

Signaling Pathways

HU-433, upon binding to the CB2 receptor, activates downstream signaling cascades. In osteoblasts, it has been shown to stimulate a Gαi-protein dependent pathway.

Caption: HU-433 signaling pathway in osteoblasts.

In microglia, both HU-433 and HU-308 have been shown to blunt pro-inflammatory signaling cascades initiated by LPS and IFNγ, notably through the inhibition of ERK1/2 phosphorylation.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of HU-433.

Radioligand Displacement Assay

This assay is used to determine the binding affinity of HU-433 for the CB2 receptor.

Caption: Workflow for the radioligand displacement assay.

Protocol:

-

Membrane Preparation: CHO cells stably expressing human CB2 receptors are harvested, centrifuged, and the cell pellet is frozen. Before the assay, cells are thawed and diluted in Tris binding buffer.

-

Assay Mixture: The assay is performed in a total volume of 500 µL containing Tris binding buffer (50 mM Tris-HCl, 50 mM Tris-base, 0.1% BSA, pH 7.4), 0.7 nM [³H]CP55,940, and varying concentrations of HU-433.

-

Incubation: The reaction is initiated by adding 50 µg of cell membrane protein per well and incubated at 37°C for 60 minutes.

-

Filtration: The incubation is terminated by rapid filtration through GF/B filters pre-soaked in wash buffer using a cell harvester.

-

Washing: Filters are washed with ice-cold Tris binding buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the G-protein activation following receptor stimulation by HU-433.

Protocol:

-

Membrane Preparation: As described in the radioligand displacement assay.

-

Assay Buffer: GTPγS binding buffer (50 mM Tris-HCl, 50 mM Tris-base, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Assay Mixture: The assay is performed in a total volume of 500 µL containing GTPγS binding buffer, 30 µM GDP, 0.1 nM [³⁵S]GTPγS, and varying concentrations of HU-433.

-

Incubation: The reaction is initiated by adding 50 µg of cell membrane protein per well and incubated at 37°C for 60 minutes.

-

Filtration and Quantification: The reaction is terminated and radioactivity is measured as described for the radioligand displacement assay.

-

Data Analysis: Basal binding is determined in the absence of agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Data are analyzed to determine EC50 and Emax values.

Osteoblast Proliferation Assay

This assay assesses the mitogenic effect of HU-433 on primary osteoblasts.

Protocol:

-

Cell Culture: Primary osteoblasts are isolated from newborn mouse calvaria and cultured in a suitable medium.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of HU-433 (e.g., from 10⁻¹⁵ M to 10⁻⁷ M).

-

Incubation: Cells are incubated for a specified period (e.g., 48 hours).

-

Quantification of Proliferation: Cell proliferation can be quantified using various methods, such as:

-

Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.

-

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

-

[³H]Thymidine Incorporation: Measures DNA synthesis by quantifying the incorporation of radiolabeled thymidine.

-

-

Data Analysis: The number of cells or the absorbance/radioactivity is plotted against the concentration of HU-433 to determine the dose-response relationship.

Xylene-Induced Ear Swelling Assay (Anti-inflammatory)

This in vivo assay evaluates the anti-inflammatory properties of HU-433.

Caption: Workflow for the xylene-induced ear swelling assay.

Protocol:

-

Animals: Male mice are used for this study.

-

Treatment: Mice are pre-treated with HU-433 (e.g., 20 µg/kg, intraperitoneally) or vehicle control.

-

Induction of Inflammation: A fixed volume of xylene is topically applied to the anterior and posterior surfaces of one ear. The contralateral ear serves as a control.

-

Measurement of Edema: After a specific time (e.g., 1 hour), the mice are euthanized, and a circular section of both ears is removed with a cork borer. The weight of the ear punch biopsies is measured, and the difference in weight between the xylene-treated and control ears is calculated to quantify the edema.

-

Data Analysis: The percentage inhibition of edema by HU-433 is calculated by comparing the edema in the treated group to the vehicle control group.

Ovariectomy-Induced Bone Loss Model

This in vivo model is used to assess the anti-osteoporotic effects of HU-433.

Protocol:

-

Animals and Surgery: Female mice undergo bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.

-

Treatment: After a period to allow for bone loss to establish (e.g., 6 weeks), mice are treated with HU-433 (e.g., 2, 20, or 200 µg/kg, daily) or vehicle for a specified duration (e.g., 6 weeks).

-

Bone Analysis: At the end of the treatment period, bones (e.g., femurs) are collected for analysis.

-

Micro-Computed Tomography (µCT): Provides high-resolution 3D images of the bone architecture. Parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp) are quantified.

-

Histomorphometry: Involves microscopic analysis of bone sections to assess cellular activity (osteoblast and osteoclast numbers and activity).

-

-

Data Analysis: Bone parameters from the HU-433-treated OVX group are compared to the vehicle-treated OVX group and the sham-operated group to determine the effect of the compound on preventing or rescuing bone loss.

Conclusion

HU-433 is a compelling selective CB2 agonist with a unique pharmacological profile that challenges the conventional understanding of the relationship between binding affinity and biological potency. Its remarkable potency in preclinical models of osteoporosis and inflammation underscores its therapeutic potential.[1][2] This technical guide provides a foundational resource for researchers interested in exploring HU-433 further. The detailed protocols and compiled data are intended to facilitate future investigations into the mechanism of action and therapeutic applications of this intriguing molecule. The continued study of HU-433 and similar compounds will undoubtedly contribute to a deeper understanding of CB2 receptor pharmacology and the development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CB2 Receptor in Microglia: The Guardian of Self-Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of HU-433: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HU-433 is a synthetic cannabinoid that has garnered significant interest within the scientific community for its unique pharmacological profile. It is the (3S, 4R, 6R) enantiomer of HU-308, a well-known selective agonist for the cannabinoid receptor type 2 (CB2).[1][2] The CB2 receptor is a key component of the endocannabinoid system, primarily expressed in immune cells and tissues, and is implicated in modulating inflammation and bone metabolism.[3][4]

This technical guide provides an in-depth overview of the pharmacology of HU-433, summarizing its mechanism of action, receptor binding and functional activity, and effects in various preclinical models. A striking feature of HU-433 is its inverse relationship between receptor binding affinity and biological potency, a characteristic that challenges conventional structure-activity relationship paradigms and offers new avenues for drug design.[1][2]

Core Pharmacology

Receptor Selectivity and Binding Affinity

HU-433 is a highly selective agonist for the CB2 receptor.[1][2] Extensive binding assays have demonstrated that it does not bind to the CB1 receptor, the cannabinoid receptor primarily responsible for the psychoactive effects of cannabinoids.[1][5] This selectivity makes HU-433 an attractive candidate for therapeutic development, as it is not expected to produce the central nervous system side effects associated with CB1 activation.

A peculiar and noteworthy characteristic of HU-433 is its binding affinity for the CB2 receptor. Compared to its enantiomer, HU-308, HU-433 displays a significantly lower binding affinity.[1][2] One study reported that the affinity of HU-433 for the human CB2 receptor is 25.7-fold lower than that of HU-308.[1] This counterintuitive finding is a central theme in the pharmacology of HU-433, as its biological potency is markedly higher than HU-308.[1][2] Molecular modeling studies suggest that HU-433 and HU-308 may adopt different binding conformations, or "poses," within the CB2 receptor's binding pocket, which could account for this discrepancy.[1][2]

Functional Activity and Potency

Despite its lower binding affinity, HU-433 exhibits substantially greater potency in a range of functional assays and preclinical models compared to HU-308.[1][2] This enhanced potency is observed in its anti-inflammatory and anti-osteoporotic effects, where it is reported to be 1,000 to 10,000 times more potent than HU-308.[1]

In vitro, the peak mitogenic effect of HU-433 on osteoblasts is observed at a concentration of 10⁻¹² M, whereas HU-308 requires a concentration of 10⁻⁹ M to achieve its peak effect.[1][5] In vivo, a single 20 µg/kg dose of HU-433 was sufficient to produce a similar anti-inflammatory effect in the xylene-induced ear swelling model as a 50 mg/kg dose of HU-308.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for HU-433.

Table 1: Receptor Binding Affinities

| Compound | Receptor | Kᵢ (nM) | Reference |

| HU-433 | Human CB2 | Significantly higher than HU-308 (25.7-fold lower affinity) | [1] |

| HU-433 | Human CB1 | > 10,000 | [1][5] |

| HU-308 | Human CB2 | Lower than HU-433 | [1] |

Table 2: In Vitro Functional Activity

| Assay | Compound | EC₅₀ | Efficacy | Reference |

| [³⁵S]GTPγS Binding (hCB2) | HU-433 | Not significantly different from HU-308 | Less efficacious than HU-308 (not statistically significant) | [1][5] |

| β-arrestin2 Recruitment (hCB2) | HU-433 | 2.4 µM | Lower than HU-308 | [6] |

| β-arrestin2 Recruitment (hCB2) | HU-308 | 530.4 nM | Higher than HU-433 | [6] |

| mini-Gαᵢ Recruitment (hCB2) | HU-433 | Not determined | Lower than HU-308 | [6] |

| mini-Gαᵢ Recruitment (hCB2) | HU-308 | 14.9 µM | Higher than HU-433 | [6] |

| Osteoblast Proliferation | HU-433 | Peak effect at 10⁻¹² M | - | [1][5] |

| Osteoblast Proliferation | HU-308 | Peak effect at 10⁻⁹ M | - | [1][5] |

Table 3: In Vivo Activity

| Model | Species | Compound | Dose | Effect | Reference |

| Ovariectomy-Induced Bone Loss | Mouse | HU-433 | 2, 20, 200 µg/kg/day | Rescues bone loss | [5] |

| Xylene-Induced Ear Swelling | Mouse | HU-433 | 20 µg/kg | ~50% inhibition of swelling | |

| Proliferative Vitreoretinopathy | Mouse | HU-433 | 3 mg/kg (IV) | Reduces retinal damage | [6][7] |

Signaling Pathways

HU-433 exerts its cellular effects through the activation of specific intracellular signaling cascades upon binding to the CB2 receptor.

In osteoblasts, HU-433 has been shown to activate a G-protein coupled signaling pathway involving Gᵢ, leading to the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[5] This, in turn, activates Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2) and the transcription factor cAMP Response Element-Binding protein (CREB), ultimately leading to the expression of Cyclin D1, a key regulator of cell cycle progression and proliferation.[5]

In microglia, the activation of the CB2 receptor by HU-433 has been demonstrated to counteract pro-inflammatory signaling.[6][7] Specifically, HU-433 blunts the inflammatory response triggered by lipopolysaccharide (LPS) and interferon-gamma (IFNγ) through the direct inhibition of ERK1/2 phosphorylation.[6][7] This leads to a reduction in the release of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor (TNF).[6][7]

Experimental Protocols

The pharmacological profile of HU-433 has been characterized through a variety of in vitro and in vivo experimental models. Below are summaries of the methodologies for key experiments.

In Vitro Assays

-

Receptor Binding Assay ([³H]CP55,940 Displacement):

-

Objective: To determine the binding affinity of HU-433 for the CB2 receptor.

-

Methodology: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor are incubated with a fixed concentration of the radiolabeled cannabinoid agonist [³H]CP55,940 and varying concentrations of the test compound (HU-433). The amount of radioligand displaced by HU-433 is measured, allowing for the calculation of the inhibition constant (Kᵢ). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[8]

-

-

[³⁵S]GTPγS Functional Assay:

-

Objective: To assess the functional activity of HU-433 as a CB2 receptor agonist.

-

Methodology: This assay measures the agonist-induced activation of G-proteins. Membranes from hCB2-expressing cells are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog) in the presence of varying concentrations of HU-433. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The amount of incorporated radioactivity is quantified to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist.[8]

-

-

Effector Recruitment Assays (NanoBiT):

-

Objective: To measure the recruitment of downstream signaling effectors, such as Gαᵢ and β-arrestin2, to the CB2 receptor upon agonist stimulation.

-

Methodology: The NanoLuc Binary Technology (NanoBiT) is a protein-protein interaction assay. The CB2 receptor is fused to one part of the NanoLuc luciferase enzyme (e.g., SmBiT), and the effector protein (e.g., β-arrestin2) is fused to the other part (e.g., LgBiT). Upon agonist-induced interaction between the receptor and the effector, the two parts of the luciferase come into close proximity, reconstituting a functional enzyme and producing a luminescent signal that can be measured.[6]

-

-

Osteoblast Proliferation Assay:

-

Objective: To evaluate the effect of HU-433 on the proliferation of bone-forming cells.

-

Methodology: Primary osteoblasts are cultured in the presence of varying concentrations of HU-433. Cell proliferation can be assessed using various methods, such as direct cell counting, or assays that measure DNA synthesis (e.g., BrdU incorporation) or metabolic activity (e.g., MTT assay).[8]

-

In Vivo Models

-

Ovariectomy (OVX)-Induced Bone Loss Model:

-

Objective: To assess the anti-osteoporotic activity of HU-433 in a model of postmenopausal osteoporosis.

-

Methodology: Female mice undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss. After a period to allow for bone loss to establish, animals are treated with HU-433 or vehicle. The effects on bone microarchitecture and bone mineral density are then analyzed using techniques such as micro-computed tomography (µCT) and histomorphometry.[5]

-

-

Xylene-Induced Ear Swelling Model:

-

Objective: To evaluate the anti-inflammatory properties of HU-433 in a model of acute inflammation.

-

Methodology: A topical irritant, xylene, is applied to the ear of a mouse, inducing an inflammatory response characterized by edema (swelling). HU-433 is administered prior to or after the application of xylene. The degree of swelling is measured (e.g., by ear punch weight or thickness) and compared between treated and control groups to determine the anti-inflammatory effect.

-

-

Proliferative Vitreoretinopathy (PVR) Model:

-

Objective: To investigate the neuroprotective and anti-inflammatory effects of HU-433 in a model of retinal disease.

-

Methodology: PVR is induced in mice by an intravitreal injection of dispase. Animals are then treated with HU-433 (e.g., via intravenous injection). The effects on retinal structure, inflammation (cytokine levels), and cell death (e.g., caspase-3 cleavage) are assessed at different time points using histological and biochemical analyses.[6][7]

-

Pharmacokinetics and Toxicology

To date, there is a notable lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of HU-433. While its potent biological activities have been established, further studies are required to understand its metabolic fate, bioavailability, and safety profile to support its potential clinical development.

Conclusion

HU-433 is a selective CB2 receptor agonist with a fascinating pharmacological profile characterized by an inverse relationship between its binding affinity and biological potency. It demonstrates potent anti-inflammatory and bone-anabolic effects in preclinical models, mediated through the activation of specific intracellular signaling pathways. The high selectivity for the CB2 receptor over the CB1 receptor suggests a favorable safety profile with a low risk of psychoactive side effects. While the existing data are promising, further research into the pharmacokinetics and toxicology of HU-433 is essential to fully elucidate its therapeutic potential. The unique properties of HU-433 make it a valuable pharmacological tool for studying the endocannabinoid system and a promising lead compound for the development of novel therapeutics for inflammatory diseases and osteoporosis.

References

- 1. A mouse model of proliferative vitreoretinopathy induced by dispase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new model of proliferative vitreoretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ovariectomy (OVX)-Induced Osteoporosis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of HU-433: A Synthetic CB2 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

HU-433 is a synthetic cannabinoid that acts as a selective agonist for the Cannabinoid Receptor 2 (CB2).[1][2][3] It is the enantiomer of the well-characterized CB2 agonist, HU-308.[1][2] In vitro studies have demonstrated its potent anti-inflammatory and bone-anabolic properties, suggesting its therapeutic potential in a range of diseases.[1][2][4] This document provides a comprehensive overview of the in vitro studies conducted on HU-433, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of HU-433 on various cell lines.

Table 1: Receptor Binding and Functional Activity

| Parameter | Cell Line/System | Value | Reference |

| CB1 Binding Affinity (Ki) | CHO cells expressing human CB1 | > 10,000 nM | [5] |

| β-arrestin2 Recruitment (EC80) | HEK 293T cells expressing human CB2 | 5.9 μM | [6][7] |

Table 2: Effects on Osteoblasts and Osteoclasts

| Parameter | Cell Line/System | Effect | Concentration | Reference |

| Osteoblast Proliferation | Not specified | Peak effect | 10⁻¹² M | [2] |

| Osteoclast Differentiation | Not specified | 3-4 orders of magnitude more potent than HU-308 | Not specified | [1][4][8] |

Table 3: Anti-inflammatory Effects on Microglia

| Parameter | Cell Line/System | Effect | Reference |

| Nitric Oxide (NO) and TNF Release (in response to LPS and IFNγ) | Cultured SIM-A9 microglia | Inhibition | [6][7] |

| Microglia-mediated secondary neurotoxicity | Cultured SIM-A9 microglia | Reduction (CB2-dependent) | [6][7] |

Experimental Protocols

Cell Culture

-

SIM-A9 Microglia: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin–streptomycin.[6]

-

STHdhQ7/Q7 Striatal Progenitor Cells: Cultured at 33°C, 5% CO2 in DMEM with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin–streptomycin, and 400 μg/mL Geneticin.[6]

-

HEK 293T Cells: Used for β-arrestin2 recruitment assays.[6][7]

Pharmacological Treatments

-

HU-433 Preparation: For in vitro experiments, HU-433 was prepared as a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Dilutions were made to ensure all treatment groups received media containing 0.1% DMSO.[6]

-

Inflammatory Stimuli: Lipopolysaccharide (LPS) from Escherichia coli and recombinant interferon-gamma (IFNγ) were used to induce inflammatory responses in microglia.[6]

Key Assays

-

β-arrestin2 Recruitment Assay: This assay was performed in HEK 293T cells expressing human CB2 to assess the functional activation of the receptor by HU-433. Cells were treated with the EC80 of HU-433 (5.9 μM) to measure β-arrestin2 recruitment.[6][7]

-

Cytokine Release Assays: Cultured SIM-A9 microglia were stimulated with LPS and IFNγ in the presence or absence of HU-433. The levels of nitric oxide (NO) and tumor necrosis factor (TNF) in the culture supernatant were then measured to assess the anti-inflammatory effects of HU-433.[6][7]

-

Cell Viability Assays: To evaluate the cytotoxic effects of cannabinoid agonists, cell viability assays were conducted on various cell lines, including HEK293 (low cannabinoid receptor expression), U-87 MG (high CB1 expression), and HL-60 (exclusive CB2 expression).[9]

Signaling Pathways and Experimental Workflows

CB2 Receptor Activation and Downstream Signaling

HU-433, as a CB2 receptor agonist, initiates a cascade of intracellular signaling events upon binding to the receptor. These events ultimately lead to the observed anti-inflammatory and bone-anabolic effects.

References

- 1. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency | Semantic Scholar [semanticscholar.org]

- 5. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantiomeric Agonists of the Type 2 Cannabinoid Receptor Reduce Retinal Damage during Proliferative Vitreoretinopathy and Inhibit Hyperactive Microglia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. mdpi.com [mdpi.com]

preliminary research on HU 433 effects

An In-depth Technical Guide on the Core Effects of HU 433

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic cannabinoid that has garnered significant interest within the scientific community for its potent and selective agonist activity at the cannabinoid receptor type 2 (CB2). As the enantiomer of the well-known CB2 agonist HU 308, this compound exhibits a unique pharmacological profile characterized by a paradoxical relationship between its binding affinity and biological potency.[1][2] This technical guide provides a comprehensive overview of the known effects of this compound, its mechanism of action, and the experimental methodologies employed in its investigation. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are illustrated using diagrams.

Pharmacological Effects of this compound

This compound has demonstrated significant therapeutic potential in preclinical studies, primarily owing to its potent anti-inflammatory and bone-protective properties. Unlike many cannabinoids, this compound's selectivity for the CB2 receptor means it is devoid of the psychoactive effects associated with the activation of the CB1 receptor.[1][2]

Anti-Osteoporotic Effects

A substantial body of research has focused on the effects of this compound on bone metabolism. Studies have shown that this compound can stimulate the proliferation of osteoblasts, the cells responsible for bone formation, and concurrently inhibit the differentiation of osteoclasts, the cells that resorb bone tissue.[1][2] This dual action makes it a promising candidate for the treatment of osteoporosis. In animal models, this compound has been shown to effectively rescue bone loss induced by ovariectomy.[1][2]

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory activity. In a murine model of ear inflammation induced by xylene, a low dose of this compound was sufficient to produce a significant anti-inflammatory effect.[1] Further research has elucidated that this compound can suppress the release of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor (TNF) from microglial cells.[3] Additionally, it has been shown to mitigate retinal damage and inflammation in a model of proliferative vitreoretinopathy.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound, providing a comparative perspective on its potency and efficacy.

| Parameter | This compound | HU 308 (Enantiomer) | Reference |

| Peak Mitogenic Effect (Osteoblasts) | 10-12 M | 10-9 M | [1] |

| In Vivo Anti-Inflammatory Potency | Dose | Effect | Reference |

| This compound | 20 µg/kg | Significant inhibition of xylene-induced ear swelling in mice. | [1] |

| HU 308 | 50 mg/kg | Similar level of inhibition of arachidonic acid-induced ear swelling.[1] |

| Effector Recruitment at CB2 Receptor | This compound | HU 308 | Reference |

| β-arrestin2 Recruitment | Lower | Higher | [3] |

| Gαi Recruitment | Lower | Higher | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of the CB2 receptor. Interestingly, despite its high potency, this compound displays a lower binding affinity for the CB2 receptor compared to its enantiomer, HU 308.[1][2] Molecular modeling studies suggest that this compound and HU 308 adopt different binding conformations within the CB2 receptor, which may account for this discrepancy.[1][2]

The downstream signaling cascade initiated by this compound binding to the CB2 receptor has been partially elucidated. In osteoblasts, this involves a G-protein coupled pathway that leads to the activation of the mitogen-activated protein kinase (MAPK) cascade.

Caption: Signaling pathway of this compound in osteoblasts.

In the context of inflammation, this compound has been shown to inhibit the pro-inflammatory signaling induced by lipopolysaccharide (LPS) and interferon-gamma (IFNγ) through the modulation of the ERK1/2 pathway in microglia.[3]

Experimental Protocols

This section details the methodologies for key experiments that have been instrumental in characterizing the effects of this compound.

Synthesis of this compound

The synthesis of this compound begins with (1R)-(−)-myrtenol, distinguishing it from the synthesis of its enantiomer, HU 308, which starts from (+)-α-pinene.[1] The process involves a series of chemical reactions to yield the final active compound.

Caption: Simplified workflow for the synthesis of this compound.

In Vivo Model of Ovariectomy-Induced Bone Loss

To assess the anti-osteoporotic effects of this compound, a common experimental model involves the surgical removal of ovaries (ovariectomy) in female mice to induce bone loss, mimicking postmenopausal osteoporosis.

Caption: Experimental workflow for the in vivo assessment of this compound on bone loss.

Xylene-Induced Ear Swelling Model

The anti-inflammatory properties of this compound were evaluated using a model of acute inflammation.

References

- 1. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Enigmatic Potency of HU 433: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

HU 433, a synthetic cannabinoid, presents a fascinating case study in receptor pharmacology. As a selective agonist for the cannabinoid receptor 2 (CB2), it demonstrates significantly greater potency in a range of biological assays compared to its enantiomer, HU-308, despite exhibiting a lower binding affinity for the CB2 receptor. This inverse relationship between binding affinity and biological potency underscores the complexity of receptor signaling and highlights this compound as a molecule of significant interest for therapeutic development, particularly in the fields of bone biology and inflammation. This technical guide provides a comprehensive overview of the biological activity and potency of this compound, detailing its mechanism of action, quantitative potency in various assays, and the experimental protocols used for its characterization.

Introduction

The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target due to its role in modulating immune responses and its general protective functions, without the psychoactive effects associated with the cannabinoid receptor 1 (CB1).[1][2][3] Selective CB2 agonists are therefore of considerable interest for their potential in treating a variety of conditions, including osteoporosis and inflammatory diseases.[2][3][4]

This compound is the enantiomer of HU-308, one of the first synthetic, selective CB2 agonists.[4] While both are selective for the CB2 receptor and do not bind to the CB1 receptor, this compound displays a surprisingly potent biological activity that is three to four orders of magnitude greater than that of HU-308 in several key in vitro and in vivo models.[2][4][5] This enhanced potency is paradoxically paired with a substantially lower binding affinity for the CB2 receptor.[4][5] This guide delves into the specifics of this compound's biological activity, offering a detailed examination of its potency and the methodologies used to elucidate its unique pharmacological profile.

Quantitative Biological Activity and Potency

The biological activity of this compound has been quantified in a variety of assays, consistently demonstrating its high potency. The following tables summarize the key quantitative data available for this compound, providing a comparative view of its potency against its enantiomer, HU-308.

Table 1: Receptor Binding Affinity and Functional Activity

| Parameter | This compound | HU-308 | Receptor | Assay | Reference |

| Ki (nM) | Substantially lower affinity | Higher affinity | Human CB2 | [3H]CP55,940 displacement | [5] |

| [35S]GTPγS Accumulation | Lower potency and efficacy | Higher potency and efficacy | Human CB2 | [35S]GTPγS binding assay | [5] |

| β-arrestin2 Recruitment EC50 (µM) | 2.4 | 0.5304 | Human CB2 | NanoBiT assay | [6] |

| mini-Gαi Recruitment EC50 (µM) | Not determined (low potency) | 14.9 | Human CB2 | NanoBiT assay | [6] |

Table 2: In Vitro Cellular Potency

| Biological Effect | This compound Peak Effect Concentration | HU-308 Peak Effect Concentration | Cell Type | Reference |

| Osteoblast Proliferation | 10-12 M | 10-9 M to 10-8 M | Mouse calvarial osteoblasts | [4][5] |

| Osteoclast Differentiation Inhibition | 10-3-fold lower concentration than HU-308 | - | - |

Table 3: In Vivo Potency

| Biological Effect | This compound Potency | HU-308 Potency | Animal Model | Reference |

| Rescue of Ovariectomy-Induced Bone Loss | 1,000 to 10,000-fold higher | Lower | Mouse | [4] |

| Anti-inflammatory Activity (Ear Swelling) | 1,000 to 10,000-fold higher | Lower | Mouse | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the activation of the CB2 receptor. Its downstream signaling cascade involves the Gi-protein and the MEK/Erk1,2 pathway.[4] This has been demonstrated through the use of specific inhibitors. The proliferative effect of this compound on osteoblasts is completely blocked by pertussis toxin (a Gi-protein inhibitor) and PD98059 (a MEK/Erk1,2 inhibitor).[4] Furthermore, this compound has been shown to stimulate the expression of Mapkapk2, a downstream target in this pathway.[4]

Molecular modeling studies suggest that this compound and HU-308 may adopt different binding conformations within the CB2 receptor, which could account for their differences in binding affinity and subsequent signaling.[5]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity and potency of this compound.

Radioligand Displacement Assay

This assay is used to determine the binding affinity of a compound for a receptor.

Protocol Outline:

-

Membrane Preparation: Cell membranes from cells overexpressing the human CB2 receptor are prepared.

-

Incubation: Membranes are incubated with a constant concentration of the radiolabeled cannabinoid agonist [3H]CP55,940 and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Protocol Outline:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the CB2 receptor are used.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Separation: The reaction is stopped, and the membranes are collected by filtration.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is measured.

-

Data Analysis: The data is analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of this compound.

Osteoblast Proliferation Assay

This assay assesses the mitogenic effect of this compound on bone-forming cells.

Protocol Outline:

-

Cell Culture: Primary osteoblasts are isolated from newborn mouse calvaria and cultured.

-

Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: The cells are incubated for a specified period.

-

Assessment of Proliferation: Cell proliferation can be measured by various methods, such as direct cell counting or by measuring DNA synthesis (e.g., [3H]thymidine incorporation).

-

Data Analysis: The number of cells or the amount of DNA synthesis is plotted against the concentration of this compound to determine the dose-response relationship and the peak effective concentration.

In Vivo Models

This model is used to study the effects of compounds on osteoporosis.

Protocol Outline:

-

Animal Model: Female mice undergo bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.

-

Treatment: Following surgery, mice are treated with this compound or a vehicle control over a period of several weeks.

-

Analysis: At the end of the treatment period, bones (e.g., femurs) are collected and analyzed using techniques such as micro-computed tomography (µCT) and histomorphometry to assess bone volume, trabecular architecture, and bone formation rates.

This model is used to assess the anti-inflammatory properties of a compound.

Protocol Outline:

-

Induction of Inflammation: An inflammatory agent (e.g., arachidonic acid or xylene) is applied to the ear of a mouse to induce swelling.

-

Treatment: Mice are treated with this compound or a vehicle control, typically before the application of the inflammatory agent.

-

Measurement: The degree of ear swelling is measured at various time points after the induction of inflammation.

-

Data Analysis: The reduction in ear swelling in the this compound-treated group is compared to the vehicle-treated group to determine the anti-inflammatory effect.

Conclusion

This compound is a potent and selective CB2 agonist with significant potential for therapeutic applications, particularly in the context of bone diseases and inflammation. Its unique pharmacological profile, characterized by high in vivo and in vitro potency despite lower receptor binding affinity, challenges conventional structure-activity relationship paradigms and suggests a more nuanced mechanism of receptor activation and signaling. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other selective CB2 agonists. The distinct signaling profile of this compound may pave the way for the development of "biased agonists" that preferentially activate specific downstream pathways, offering a more targeted and potentially safer therapeutic approach.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency | Semantic Scholar [semanticscholar.org]

- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 4. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

The Therapeutic Potential of HU 433: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HU 433 has emerged as a compelling synthetic cannabinoid with significant therapeutic promise. As the more potent enantiomer of HU 308, this compound is a selective agonist for the cannabinoid receptor 2 (CB2), a key target in the endocannabinoid system known for its role in immune modulation and tissue homeostasis, without the psychoactive effects associated with the cannabinoid receptor 1 (CB1).[1][2] This technical guide provides an in-depth overview of this compound, consolidating current knowledge on its pharmacological profile, mechanism of action, and demonstrated efficacy in preclinical models of osteoporosis and inflammation. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of this promising therapeutic agent.

Introduction

The endocannabinoid system plays a crucial role in regulating a multitude of physiological processes. The CB2 receptor, in particular, is a G protein-coupled receptor primarily expressed in the peripheral nervous system and on immune cells. Its activation is associated with anti-inflammatory and immunomodulatory effects, making it an attractive target for drug development.[1][2] this compound is a synthetic, selective CB2 receptor agonist that has demonstrated significantly higher potency than its enantiomer, HU 308, in various preclinical studies.[1][2] Despite its lower binding affinity to the CB2 receptor, this compound exhibits superior biological activity, highlighting a complex and intriguing structure-activity relationship.[1][2] This guide aims to provide a comprehensive resource for researchers interested in the therapeutic potential of this compound.

Pharmacological Profile

The pharmacological activity of this compound is characterized by its selective agonism at the CB2 receptor. While it displays a lower binding affinity compared to its enantiomer, its functional potency is remarkably higher.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound in comparison to its enantiomer, HU 308, and the non-selective cannabinoid agonist CP 55,940.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) |

| This compound | hCB2 | 296 [1] |

| HU 308 | hCB2 | 11.5[1] |

| This compound | hCB1 | >10,000 [1] |

| HU 308 | hCB1 | >10,000[1] |

Table 2: Functional Potency

| Assay | Compound | EC50 |

| [35S]GTPγS Binding | This compound | 130 nM [1] |

| HU 308 | 6.4 nM[1] | |

| CP 55,940 | 3.0 nM[1] | |

| β-arrestin2 Recruitment | This compound | 2.4 µM [3] |

| HU 308 | 530.4 nM[3] | |

| mini-Gαi Recruitment | This compound | (qualitatively lower than HU 308)[3] |

| HU 308 | (qualitatively higher than this compound)[3] |

Table 3: In Vitro Cellular Potency

| Assay | Cell Type | Parameter | This compound Concentration for Peak Effect | HU 308 Concentration for Peak Effect |

| Osteoblast Proliferation | Newborn Mouse Calvarial Osteoblasts | Cell Number | 10-12 M[1] | 10-9 M[1] |

Table 4: In Vivo Efficacy

| Model | Species | Treatment | Dosage | Outcome |

| Ovariectomy-Induced Bone Loss | Mouse | Prophylactic | 20 µg/kg/day (i.p.) | Prevention of bone loss[1] |

| Xylene-Induced Ear Swelling | Mouse | Acute | 20 µg/kg (i.p.) | Significant reduction in swelling[1] |

| Proliferative Vitreoretinopathy | Mouse | --- | --- | Reduced IL-6 accumulation and retinal pathology[3] |

Mechanism of Action

This compound exerts its effects by activating the CB2 receptor, which is coupled to an inhibitory G protein (Gi). This activation initiates a downstream signaling cascade that ultimately leads to the observed cellular and physiological effects.

Signaling Pathway

The primary signaling pathway activated by this compound in osteoblasts involves the Gi protein-mediated activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[4] Specifically, this involves the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Activated ERK1/2 then leads to the de novo synthesis of MAP Kinase-Activated Protein Kinase 2 (MAPKAPK2).[4] Downstream of MAPKAPK2, the transcription factor cAMP Response Element-Binding protein (CREB) is phosphorylated, leading to its activation and the subsequent expression of target genes, such as Cyclin D1, which promotes cell cycle progression and proliferation.[4]

Caption: Signaling pathway of this compound in osteoblasts.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the therapeutic potential of this compound.

In Vitro Osteoblast Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[5][6][7][8]

Objective: To determine the effect of this compound on the proliferation of primary osteoblasts.

Materials:

-

Primary newborn mouse calvarial osteoblasts

-

Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed primary osteoblasts in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete Alpha-MEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete Alpha-MEM from the stock solution. The final concentrations should range from 10-15 M to 10-6 M. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.

-

Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. Express the results as a percentage of the vehicle-treated control.

Caption: Workflow for the MTT osteoblast proliferation assay.

In Vivo Ovariectomy-Induced Bone Loss Model

This protocol is based on established methods for inducing postmenopausal osteoporosis in rodents.[9][10][11]

Objective: To evaluate the efficacy of this compound in preventing bone loss in an ovariectomized mouse model.

Materials:

-

Female C57BL/6 mice (10-12 weeks old)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Surgical instruments (scissors, forceps, wound clips)

-

Antiseptic solution and sterile drapes

-

This compound solution for injection (e.g., in ethanol:cremophor:saline)

-

Micro-computed tomography (µCT) scanner

Procedure:

-

Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.

-

Ovariectomy (OVX):

-

Anesthetize the mouse.

-

Shave and disinfect the dorsal area.

-

Make a single midline dorsal skin incision.

-

Locate the ovaries through small incisions in the muscle wall on both sides.

-

Ligate the ovarian blood vessels and fallopian tubes and remove the ovaries.

-

Suture the muscle layer and close the skin incision with wound clips.

-

A sham operation, where the ovaries are located but not removed, should be performed on the control group.

-

-

Treatment:

-

Divide the OVX mice into two groups: vehicle control and this compound-treated.

-

Administer this compound (e.g., 20 µg/kg/day, intraperitoneally) or vehicle daily for 6 weeks, starting the day after surgery.[1]

-

-

Bone Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Dissect the femurs and tibias and fix them in 10% neutral buffered formalin.

-

Analyze the bone microarchitecture using a µCT scanner to determine parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).

-

-

Data Analysis: Compare the bone parameters between the sham, OVX-vehicle, and OVX-HU 433 groups using appropriate statistical tests (e.g., ANOVA).

Caption: Workflow for the ovariectomy-induced bone loss model.

In Vivo Xylene-Induced Ear Swelling Model

This protocol is a standard method for evaluating acute inflammation.[12][13][14][15][16][17]

Objective: To assess the anti-inflammatory effect of this compound in a mouse model of acute inflammation.

Materials:

-

Male ICR mice (20-25 g)

-

Xylene

-

This compound solution for injection

-

Calipers or a thickness gauge

-

Indomethacin (B1671933) (positive control)

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Treatment:

-

Divide the mice into three groups: vehicle control, this compound-treated, and indomethacin-treated (positive control).

-

Administer this compound (e.g., 20 µg/kg, intraperitoneally), indomethacin (e.g., 10 mg/kg, i.p.), or vehicle 30 minutes before inducing inflammation.[1]

-

-

Induction of Inflammation:

-

Apply a fixed volume of xylene (e.g., 20 µL) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as the untreated control.

-

-

Measurement of Edema:

-

Measure the thickness of both ears using calipers at various time points after xylene application (e.g., 15, 30, 60, and 120 minutes).

-

Alternatively, euthanize the mice at a fixed time point (e.g., 1 hour after xylene application), and punch out a standard-sized disc from both ears to be weighed. The difference in weight between the right and left ear punches indicates the degree of edema.

-

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Caption: Workflow for the xylene-induced ear swelling model.

Extended Therapeutic Potential

The selective activation of the CB2 receptor by agonists like this compound suggests a broad range of potential therapeutic applications beyond bone and inflammatory disorders.

Neurodegenerative Diseases